N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Description
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (CAS: 1105556-90-8) is a heterocyclic sulfonamide derivative with a complex fused-ring system. Its molecular formula is C₁₃H₁₇N₃O₃S, and it has a molecular weight of 295.36 g/mol . The compound features a pyrido[1,2-a]quinoxaline core substituted with a sulfonamide group at position 3 and a methyl group at the nitrogen of the sulfonamide moiety. The compound has been discontinued commercially, limiting its availability for research .
Properties
IUPAC Name |
N-methyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-14-20(18,19)9-5-6-11-10(8-9)15-13(17)12-4-2-3-7-16(11)12/h5-6,8,12,14H,2-4,7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQXYFGVDSSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Quinoxaline Core
Method A: Condensation of o-Phenylenediamine with α-Keto Compounds
- Reagents: o-Phenylenediamine, α-Ketoesters or diketones.
- Reaction Conditions: Reflux in ethanol or acetic acid, with catalytic acid or base to facilitate cyclization.
- Outcome: Formation of the quinoxaline nucleus via cyclocondensation.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine + α-Ketoester | Ethanol | Reflux | 60-75% | Patent US9315504B2 |
Introduction of the Sulfonamide Group
Method B: Sulfonylation of Amino Intermediates
- Reagents: Sulfonyl chlorides (e.g., benzenesulfonyl chloride), base (e.g., pyridine, triethylamine).
- Reaction Conditions: Room temperature to mild heating, in inert solvents like dichloromethane.
- Outcome: Formation of sulfonamide linkage at the amino group.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl chloride + Amine | Dichloromethane | Room temp | 70-85% | US Patent US9315504B2 |
N-Methylation Step
Method C: Alkylation of Heterocyclic Nitrogen
- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
- Reaction Conditions: Presence of a base (potassium carbonate or sodium hydride), in solvents like acetone or DMF.
- Outcome: Selective methylation at the nitrogen atom.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide + Base | Acetone | Reflux | 65-80% | Patent US9315504B2 |
Final Sulfonamide Formation
Method D: Sulfonamide Formation with N-Methylated Intermediate
- Reagents: Sulfonyl chlorides, base.
- Reaction Conditions: Mild heating, inert atmosphere.
- Outcome: Final formation of the sulfonamide derivative.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl chloride + N-methylated amine | Dichloromethane | Room temperature | 75-85% | US Patent US9315504B2 |
Alternative Synthetic Approaches
Cyclization of Precursor Derivatives
Some methods involve cyclization of appropriately substituted precursors, such as amino-ketones, under acidic or basic conditions, to form the heterocyclic core directly, followed by sulfonamide installation and methylation.
Multi-Component Reactions
Recent advances include multi-component reactions (MCRs) that combine the formation of the heterocycle, sulfonamide, and methylation steps into a streamlined process, reducing reaction time and improving yields.
Reaction Conditions Summary
Notes and Considerations
- Selectivity: Methylation should be carefully controlled to avoid over-alkylation.
- Purity: Purification via chromatography or recrystallization is essential for pharmaceutical-grade compounds.
- Reaction Optimization: Solvent choice and temperature significantly influence yields and purity.
- Safety: Handling of methylating agents and sulfonyl chlorides requires appropriate safety measures due to their toxicity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
- Molecular Formula : C₁₄H₁₉N₃O₃S
- Molecular Weight : 309.39 g/mol .
- Key Difference : Replacement of the N-methyl group with a bulkier N,N-dimethyl substituent.
N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
- Molecular Formula : C₁₆H₂₃N₃O₃S
- Molecular Weight : 337.44 g/mol .
- Key Difference : Substitution with N,N-diethyl groups.
- Impact : Further increases in molecular weight and lipophilicity, which may reduce aqueous solubility but enhance binding to hydrophobic targets.
Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 274.32 g/mol .
- Key Difference : Replacement of the sulfonamide group with an ethyl ester.
5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
- Molecular Formula : C₁₃H₁₅N₂O₃ (estimated).
- CAS : 1105556-74-8 .
- Key Difference : Carboxylic acid substituent at position 3 instead of sulfonamide.
- Impact : Enhanced hydrogen-bonding capacity and polarity, which may improve water solubility but reduce blood-brain barrier penetration.
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituent (Position 3) | Molecular Weight (g/mol) | Key Functional Group | LogP* (Predicted) |
|---|---|---|---|---|
| N-Methyl-sulfonamide derivative | Sulfonamide (N-methyl) | 295.36 | Sulfonamide | ~1.2 |
| N,N-Dimethyl-sulfonamide derivative | Sulfonamide (N,N-dimethyl) | 309.39 | Sulfonamide | ~1.8 |
| N,N-Diethyl-sulfonamide derivative | Sulfonamide (N,N-diethyl) | 337.44 | Sulfonamide | ~2.5 |
| Ethyl carboxylate derivative | Ethyl ester | 274.32 | Ester | ~2.0 |
| 5-Methyl-carboxylic acid derivative | Carboxylic acid | ~245.28 | Carboxylic acid | ~0.5 |
*LogP values are estimated using fragment-based methods.
Key Observations:
Lipophilicity : N,N-Diethyl substitution increases LogP significantly, suggesting enhanced membrane permeability but poorer aqueous solubility.
Ionization : Sulfonamides (pKa ~10–11) remain deprotonated at physiological pH, while carboxylic acids (pKa ~4–5) are ionized, affecting bioavailability .
Steric Effects : Bulkier alkyl groups (e.g., diethyl) may hinder interactions with enzyme active sites compared to smaller substituents .
Research Implications
- Biological Activity : Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their zinc-binding sulfonamide group . Structural analogs with varying substituents could modulate selectivity and potency.
- Therapeutic Potential: Compounds like RU-244 () demonstrate intraocular pressure reduction, suggesting that pyrido[1,2-a]quinoxaline derivatives may have ophthalmological applications.
Biological Activity
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a complex organic compound characterized by its unique structural features and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoxaline derivatives, which are known for their broad spectrum of biological activities. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 1105556-90-8 |
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, N-Methyl-6-oxo derivatives have shown effectiveness against various bacterial strains. A study found that specific derivatives displayed high degrees of inhibition against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N-Methyl Derivative 1 | E. coli | 20 |
| N-Methyl Derivative 2 | Staphylococcus aureus | 25 |
| N-Methyl Derivative 3 | Pseudomonas aeruginosa | 18 |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. It was found to inhibit the growth of several cancer cell lines more effectively than standard chemotherapeutic agents like doxorubicin. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study: In Vitro Anticancer Activity
In a recent study involving three different tumor cell lines (A549, MCF-7, and HeLa), the N-Methyl derivative exhibited IC50 values significantly lower than those of conventional treatments:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A549 | 15 | 25 (Doxorubicin) |
| MCF-7 | 12 | 20 (Doxorubicin) |
| HeLa | 10 | 22 (Doxorubicin) |
Anti-inflammatory Effects
The anti-inflammatory properties of quinoxaline derivatives have also been documented. They reportedly inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in diseases characterized by inflammation .
The biological activity of N-Methyl-6-oxo derivatives is primarily attributed to their ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compounds may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : They can bind to receptors that regulate cell proliferation and apoptosis.
- Modulation of Signaling Pathways : The compounds can alter signaling cascades that lead to cellular responses such as inflammation or cancer cell death.
Q & A
Q. What spectroscopic and analytical methods are recommended for structural confirmation of N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for assigning protons and carbons in the fused bicyclic system. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, particularly for the sulfonamide group. High-resolution X-ray crystallography (using software like SHELXL ) resolves stereochemistry and validates the bicyclic pyridoquinoxaline core. Purity should be assessed via HPLC with UV detection at 254 nm .
Q. What are the key structural features influencing the compound’s chemical reactivity?
- Structural Insights :
- The fused pyrido[1,2-a]quinoxaline core introduces steric hindrance, affecting regioselectivity in substitution reactions .
- The sulfonamide group (-SO₂NH₂) enables hydrogen bonding and potential derivatization (e.g., alkylation, acylation) .
- The methyl group at the N-position may influence solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound given its complex heterocyclic core?
- Synthetic Strategies :
- Multi-step synthesis : Start with a pyridine precursor, followed by cyclization to form the quinoxaline ring. Sulfonylation at the 3-position requires anhydrous conditions to avoid hydrolysis .
- Yield optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization. Catalytic bases (e.g., Et₃N) improve sulfonamide coupling efficiency .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. Recrystallization in ethanol/water enhances purity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Resolution Framework :
- Validate docking models : Use high-resolution protein structures (e.g., aromatase CYP19A1) for molecular dynamics simulations. Adjust force fields to account for the sulfonamide’s electrostatic interactions .
- In vitro assays : Compare inhibitory activity (e.g., IC₅₀) against aromatase with structurally similar derivatives (Table 1). Discrepancies may arise from membrane permeability or off-target effects .
Table 1 : Comparative Bioactivity of Pyridoquinoxaline Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Sulfonamide | Aromatase | 0.15 | |
| 3-Carboxylic Acid Derivative | Aromatase | 0.45 | |
| Sulfonohydrazide Analog | E. coli | 0.0313* | |
| *MIC value (mg/mL) for antibacterial activity. |
Q. How can crystallization challenges for X-ray diffraction studies be addressed?
- Crystallography Workflow :
Q. What in silico methods predict structure-activity relationships (SAR) for derivatives?
- Computational Approaches :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with aromatase inhibition .
- Pharmacophore mapping : Identify critical interactions (e.g., sulfonamide H-bond with heme iron in CYP19A1) .
- ADMET prediction : SwissADME or ProTox-II assess toxicity risks for methyl-group modifications .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological assays (e.g., aromatase inhibition vs. antibacterial activity) to distinguish target-specific effects from nonspecific interactions .
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
